2-amino-N-(3-iodophenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9IN2O |
|---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
2-amino-N-(3-iodophenyl)acetamide |
InChI |
InChI=1S/C8H9IN2O/c9-6-2-1-3-7(4-6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12) |
InChI Key |
PQTZKDAOKUVZCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)NC(=O)CN |
Origin of Product |
United States |
Advanced Structural Elucidation and Solid State Characterization
Single Crystal X-ray Diffraction Studies
As of the latest literature reviews, a single-crystal X-ray diffraction study for 2-amino-N-(3-iodophenyl)acetamide has not been reported. However, analysis of structurally similar compounds, such as other N-aryl acetamides, can provide a strong basis for predicting its molecular and supramolecular features.
The key torsional angles that would define the conformation of this compound are:
C(aryl)-N-C(O)-C(amino): This angle would determine the orientation of the acetamide (B32628) group relative to the iodophenyl ring.
N-C(O)-C(amino)-N(amino): This angle would describe the conformation of the aminoacetamide side chain.
It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance between the bulky iodine atom and the aminoacetamide group.
Hydrogen bonds are expected to be the dominant intermolecular forces governing the crystal packing of this compound. The primary amine (-NH2) and the secondary amide (N-H) groups can act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen of the primary amine can act as acceptors. This would likely result in the formation of robust N-H···O and N-H···N hydrogen bonds, linking the molecules into extended networks. researchgate.netnih.gov
Furthermore, the presence of an iodine atom introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site, such as an oxygen or nitrogen atom. These C-I···O or C-I···N interactions, if present, would play a significant role in the directionality and stability of the crystal packing.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. Although a specific Hirshfeld analysis for this compound is not available, studies on similar acetamide derivatives provide a template for what to expect. nih.govmdpi.com
A hypothetical Hirshfeld surface analysis for this compound would likely reveal the following key features:
H···H contacts: These are generally the most abundant interactions, appearing as large, diffuse regions on the fingerprint plot. nih.gov
O···H/H···O contacts: These would appear as distinct "wings" on the fingerprint plot, indicative of N-H···O hydrogen bonds. nih.gov
I···H/H···I contacts: The presence and nature of these contacts would highlight the role of the iodine atom in the crystal packing.
C···H/H···C contacts: These represent weaker C-H···π interactions. nih.gov
The relative contributions of these contacts would provide a quantitative measure of their importance in the supramolecular architecture.
Vibrational Spectroscopic Techniques for Structural Confirmation
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a key technique for identifying the functional groups present in a molecule.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. By comparing with the spectra of related compounds like acetanilide (B955) and other N-substituted acetamides, the principal vibrational modes can be assigned. researchgate.netnih.gov
Below is an interactive data table summarizing the expected characteristic FT-IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| Amine (N-H) | Symmetric & Asymmetric Stretching | 3400 - 3200 | Two distinct bands are expected for the primary amine. |
| Amide (N-H) | Stretching | 3300 - 3100 | A single, often broad, band. |
| Aromatic C-H | Stretching | 3100 - 3000 | |
| Aliphatic C-H | Stretching | 3000 - 2850 | |
| Carbonyl (C=O) | Amide I band (stretching) | 1700 - 1650 | A strong, sharp absorption. |
| Amide N-H | Amide II band (bending) | 1650 - 1550 | |
| Aromatic C=C | Stretching | 1600 - 1450 | Multiple bands are expected. |
| C-N | Stretching | 1400 - 1200 | |
| C-I | Stretching | 600 - 500 | A weak to medium absorption in the far-IR region. |
These expected values are based on established correlations and data from similar molecules. An experimental FT-IR spectrum would be necessary for definitive assignment and structural confirmation.
Raman Spectroscopy for Molecular Vibrations
While specific experimental Raman spectra for this compound are not extensively documented in publicly available literature, the expected vibrational modes can be predicted based on its constituent functional groups. Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides valuable insights into the vibrational, rotational, and other low-frequency modes in a molecule.
For this compound, key Raman bands would be anticipated from the vibrations of the substituted benzene (B151609) ring, the amide linkage, the aliphatic methylene (B1212753) group, and the primary amine.
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: Symmetric and asymmetric stretches of the -CH₂- group would appear in the 2950-2850 cm⁻¹ range.
N-H Stretching: The primary amine (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, usually between 3500 and 3300 cm⁻¹. The amide N-H stretch would also fall in this region.
Amide I Band (C=O Stretching): This is one of the most characteristic amide bands, expected around 1650 cm⁻¹. Its position can be sensitive to hydrogen bonding.
Amide II Band (N-H Bending and C-N Stretching): A combination of N-H in-plane bending and C-N stretching, typically found between 1570 and 1515 cm⁻¹.
Ring Vibrations (C=C Stretching): The phenyl ring will show characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.
C-I Stretching: The carbon-iodine bond stretch is expected at lower frequencies, typically in the 500-600 cm⁻¹ range.
The analysis of these vibrational modes would confirm the presence of the key functional groups and provide information about the molecular environment.
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by mapping the magnetic properties of atomic nuclei.
Advanced 1D and 2D NMR Experiments for Connectivity and Configuration
One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of the protons and carbons in the molecule.
Predicted ¹H and ¹³C NMR Data: While a specific, published, and fully assigned spectrum for this compound is not readily available, chemical shifts can be predicted based on data from structurally similar compounds like N-phenylacetamide, 3-iodoaniline (B1194756), and N-(3-aminophenyl)acetamide. uni-tuebingen.deebi.ac.uknih.gov
¹H NMR: The spectrum would show distinct signals for the aromatic protons on the 3-iodophenyl ring, the amide (N-H) proton, the methylene (-CH₂) protons, and the amine (-NH₂) protons. The aromatic protons would appear as a complex multiplet pattern in the aromatic region (approx. 7.0-8.0 ppm). The amide proton would be a singlet, typically downfield (approx. 8.0-9.5 ppm). The methylene protons adjacent to the amino group would likely appear as a singlet around 3.5-4.0 ppm, and the primary amine protons would be a broad singlet.
¹³C NMR: The spectrum would display signals for each unique carbon atom. The carbonyl carbon (C=O) would be the most downfield signal (approx. 168-172 ppm). The aromatic carbons would resonate in the 115-145 ppm range, with the carbon atom bonded to the iodine (C-I) showing a characteristic upfield shift compared to its non-iodinated counterpart. The methylene carbon (-CH₂) would appear around 40-45 ppm.
2D NMR Experiments: To unambiguously assign all proton and carbon signals and confirm the connectivity, a suite of two-dimensional (2D) NMR experiments would be employed. wikipedia.orgyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would be crucial for establishing the connectivity between the protons on the aromatic ring. wikipedia.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to assign the carbon signals based on the already assigned proton signals, for instance, linking the methylene protons to the methylene carbon. wikipedia.org
| Nucleus | Technique | Predicted Chemical Shift (ppm) | Key Correlations (in 2D NMR) |
|---|---|---|---|
| Aromatic Protons (4H) | ¹H NMR, COSY | ~7.0 - 8.0 | COSY cross-peaks showing adjacent proton relationships on the phenyl ring. |
| Amide Proton (1H) | ¹H NMR, HMBC | ~8.0 - 9.5 | HMBC correlation to the carbonyl carbon and aromatic C1. |
| Methylene Protons (-CH₂) | ¹H NMR, HSQC, HMBC | ~3.5 - 4.0 | HSQC correlation to the methylene carbon. HMBC correlation to the carbonyl carbon. |
| Amine Protons (-NH₂) | ¹H NMR | Broad singlet | - |
| Carbonyl Carbon (C=O) | ¹³C NMR, HMBC | ~168 - 172 | HMBC correlations from amide N-H and methylene protons. |
| Aromatic Carbons (6C) | ¹³C NMR, HSQC, HMBC | ~95 - 145 | The C-I carbon would be significantly shielded (~95-100 ppm). HSQC and HMBC correlations would confirm assignments. |
| Methylene Carbon (-CH₂) | ¹³C NMR, HSQC | ~40 - 45 | HSQC correlation from methylene protons. |
Solid-State NMR for Polymorphism and Amorphous Forms
Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in their solid form, providing information that is often inaccessible by solution-state NMR or X-ray diffraction. nih.gov It is particularly valuable for characterizing polymorphism, which is the ability of a compound to exist in more than one crystal form. dur.ac.uknih.gov
Different polymorphs of a compound can have distinct physical properties. In ssNMR, these differences manifest as variations in chemical shifts and relaxation times, because the local electronic environment of the nuclei is sensitive to the crystal packing and intermolecular interactions (e.g., hydrogen bonding). dur.ac.uk
For this compound, ssNMR could be used to:
Identify and Quantify Polymorphs: Each crystalline form would give a unique ¹³C ssNMR spectrum.
Characterize Amorphous Content: Amorphous (non-crystalline) forms produce broader lines in ssNMR spectra compared to their crystalline counterparts.
Probe Intermolecular Interactions: Differences in hydrogen bonding patterns between the amide and amine groups in different polymorphs would lead to measurable changes in the chemical shifts of the involved carbon and nitrogen atoms.
While specific ssNMR studies on this compound are not currently reported, the technique remains a critical tool for comprehensive solid-state characterization of such pharmaceutical-related molecules. nih.govnih.gov
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Studies
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and elucidate its structure through fragmentation analysis.
For this compound (C₈H₉IN₂O), the expected monoisotopic mass is approximately 275.98 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 276.
The fragmentation pattern provides a "fingerprint" that helps to confirm the structure. Key fragmentation pathways for this molecule would likely include:
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the methylene group, leading to the formation of the [CH₂NH₂]⁺ ion (m/z 30) and the [M - CH₂NH₂]⁺ fragment.
Amide Bond Cleavage: Scission of the amide bond can occur in two ways, leading to fragments corresponding to the iodoaniline moiety or the aminoacetamide moiety.
Loss of Iodine: Cleavage of the C-I bond would result in a fragment at [M - I]⁺.
McLafferty Rearrangement: While less common for this specific structure, it is a possibility for molecules containing carbonyl groups.
| m/z Value (approx.) | Proposed Fragment Ion | Origin of Fragment |
|---|---|---|
| 276 | [C₈H₉IN₂O]⁺ | Molecular Ion (M⁺) |
| 219 | [C₆H₅INO]⁺ | Loss of the aminoacetyl group |
| 149 | [C₈H₉N₂O]⁺ | Loss of Iodine atom [M - I]⁺ |
| 120 | [C₆H₅I]⁺ | Fragment from iodoaniline moiety |
| 57 | [H₂NCH₂CO]⁺ | Aminoacetyl cation |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic properties of a molecule at the atomic level. These methods are fundamental in predicting molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like 2-amino-N-(3-iodophenyl)acetamide. nih.gov DFT calculations, often using a hybrid functional like B3LYP with a suitable basis set (e.g., 6-31G**++), can determine optimized molecular geometry and predict various electronic properties. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. scispace.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability. A smaller energy gap suggests higher chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. scispace.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, while the LUMO may be distributed over the acetamide (B32628) moiety and the iodinated carbon. This distribution facilitates intramolecular charge transfer. Analysis of quantum chemical features like HOMO and LUMO helps explain how electronic charge transfer occurs within the molecular system. nih.gov
Table 1: Illustrative Frontier Orbital Energies for this compound The following data are hypothetical and based on trends observed in similar substituted phenylacetamides for illustrative purposes.
| Parameter | Energy (eV) |
| HOMO Energy | -9.10 |
| LUMO Energy | -5.65 |
| Energy Gap (ΔE) | 3.45 |
This table is interactive. You can sort the data by clicking on the column headers.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow regions represent intermediate potential.
In the MEP map of this compound, the most negative potential (red) would be concentrated around the highly electronegative oxygen atom of the carbonyl group, making it a primary site for electrophilic attack. The nitrogen atom of the amino group would also exhibit negative potential. Conversely, the hydrogen atoms of the amide group (-NH-) and the amino group (-NH2) would show the most positive potential (blue), identifying them as sites for nucleophilic attack. nih.govscispace.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique allows for the investigation of conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent.
The biological function and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Aromatic amides like this compound can adopt various conformations due to the rotation around several single bonds. nih.gov Key dihedral angles determine the orientation of the phenyl ring relative to the acetamide side chain and the planarity of the amide bond.
MD simulations can explore the potential energy surface of the molecule to identify stable, low-energy conformers. researchgate.net By simulating the molecule's movement over nanoseconds, researchers can observe its flexibility and the transitions between different conformational states. Properties such as the root-mean-square fluctuation (RMSF) of atomic positions can quantify the flexibility of different parts of the molecule. For instance, the terminal amino group and the acetamide chain are expected to be more flexible than the more rigid phenyl ring.
Table 2: Hypothetical Key Dihedral Angles for a Stable Conformer of this compound The following data are hypothetical and for illustrative purposes.
| Dihedral Angle | Atom Definition | Angle (degrees) |
| ω (Amide Bond) | C(carbonyl)-C-N-H | ~180° (trans) |
| φ (Phi) | C-N-C(aromatic)-C | ~45° |
| ψ (Psi) | N-C-C(carbonyl)-O | ~30° |
This table is interactive. You can sort the data by clicking on the column headers.
The behavior of a molecule can be significantly influenced by its solvent environment. nih.gov MD simulations are particularly well-suited for studying these solvent effects by explicitly modeling the interactions between the solute (this compound) and solvent molecules. osti.govmdpi.com
Table 3: Expected Trends in Molecular Properties in Different Solvents from MD Simulations The following data are qualitative predictions for illustrative purposes.
| Property | In Water (Polar) | In Hexane (Nonpolar) |
| Hydrogen Bonding | High (with solvent) | Low (intramolecular) |
| Radius of Gyration (Rg) | Potentially larger | Potentially more compact |
| Solvent Accessible Surface Area (SASA) | Higher | Lower |
| Conformational Flexibility | May be constrained by H-bonds | Governed by internal sterics |
This table is interactive. You can sort the data by clicking on the column headers.
Molecular Docking and Protein-Ligand Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule, or ligand, to the binding site of a protein.
The process of identifying putative binding sites for this compound involves docking the compound against various protein targets that are implicated in disease pathways. While specific docking studies for this exact compound are not extensively detailed in the available literature, related molecules and general principles of computational chemistry allow for the prediction of its likely interactions. For instance, in studies of similar N-phenylacetamide derivatives, key interactions often involve hydrogen bonding with amino acid residues in the protein's active site and hydrophobic interactions with nonpolar residues. The acetamide group can act as both a hydrogen bond donor and acceptor, while the iodophenyl ring can engage in halogen bonding and hydrophobic interactions.
The stability of a protein-ligand complex is determined by its binding free energy, which is composed of several energetic contributions. These include electrostatic interactions, van der Waals forces, hydrogen bonds, and the desolvation penalty upon binding. Scoring functions within docking programs, such as the forcefield-based scoring function GBVI/WSA dG, estimate the free energy of binding for a given ligand pose. nih.gov Studies on related compounds have shown that electron-withdrawing substituents on the phenyl ring can increase binding energy. nih.gov For this compound, the iodine atom, being a halogen, can participate in halogen bonding, a specific type of non-covalent interaction that can significantly contribute to binding affinity. The amino group can form strong hydrogen bonds, further stabilizing the complex.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogs.
To build a QSAR model, a set of numerical descriptors that characterize the structural, physicochemical, and electronic properties of the molecules is required. For this compound and its analogs, these descriptors can be calculated using various software tools. Key descriptors often include:
Topological descriptors: These describe the connectivity of atoms in the molecule, such as molecular weight and branching indices.
Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges on atoms and dipole moment. In one study, the "Min electroph react index for a C atom" was found to have the greatest effect on compound activity. nih.gov
Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a common descriptor for hydrophobicity, which influences how a compound distributes between aqueous and lipid environments. researchgate.net
Steric descriptors: These describe the size and shape of the molecule.
Table 1: Calculated Physicochemical Properties of Related Chloroacetamides This table is interactive. Users can sort data by clicking on the column headers.
| Compound | Substituent | Melting Point (°C) | Yield (%) |
|---|---|---|---|
| SP1 | H | 136–137 | 86 |
| SP2 | 4-CH3 | 160–162 | 89 |
| SP3 | 4-OCH3 | 117–119 | 84 |
| SP4 | 4-Cl | 166–168 | 65 |
| SP5 | 4-Br | 178–180 | 88 |
| SP6 | 4-F | 128–130 | 83 |
| SP7 | 4-I | 192–195 | 72 |
| SP8 | 4-CH3CO | 144–145 | 64 |
| SP9 | 4-OH | 144–146 | 76 |
| SP10 | 4-CN | 180–183 | 56 |
| SP11 | 3-CN | 165–170 | 61 |
| SP12 | 3-Br | 110–113 | 83 |
Data sourced from Bogdanović A, et al. Arh Hig Rada Toksikol 2021;72:70-79. researchgate.net
3D-QSAR models provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. These models are built by aligning a series of active compounds and then calculating steric and electrostatic interaction fields around them. researchgate.net
For chemical spaces related to this compound, such as aminophenyl benzamide (B126) derivatives, robust 3D-QSAR models have been developed. nih.gov For instance, a study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors resulted in a five-point pharmacophore model. nih.gov This model consisted of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov The resulting 3D-QSAR model showed excellent correlation and predictive power, with a correlation coefficient (r²) of 0.99 and a cross-validated correlation coefficient (q²) of 0.85. nih.gov Such models indicate that hydrophobic character is crucial for the inhibitory activity, and the inclusion of hydrophobic substituents is likely to enhance it. nih.gov Furthermore, hydrogen bond donating groups positively contribute to the activity, while electron-withdrawing groups have a negative influence. nih.gov These findings provide a valuable framework for the design of novel, more potent compounds within this chemical class.
In-Depth Analysis of this compound Reveals Limited Publicly Available Research on Its Biochemical Interactions
An extensive review of publicly accessible scientific literature and databases has revealed a significant gap in the understanding of the molecular and biochemical interactions of the chemical compound this compound. Despite its availability from chemical suppliers, detailed research focusing on its specific interactions with enzymes and proteins appears to be limited or not widely published.
Initial searches for the compound, identified by its CAS number 1040053-03-9, primarily yield basic chemical and physical properties. bldpharm.com Information regarding its molecular formula (C8H9IN2O) and molecular weight (276.07 g/mol ) is readily available. bldpharm.comnih.gov However, in-depth studies investigating its potential as an enzyme inhibitor or its binding characteristics to specific protein targets are conspicuously absent from the reviewed sources.
Further investigation into related isomers, such as N-(2-amino-6-iodophenyl)acetamide and N-(3-iodophenyl)acetamide, also failed to provide specific data that could be extrapolated to this compound. nih.govnih.govsigmaaldrich.com While general concepts of enzyme inhibition, allosteric modulation, and protein-ligand binding are well-established in the scientific community, with extensive research on various other molecules, these principles cannot be specifically applied to this compound without dedicated experimental evidence. nih.govnih.gov
The absence of published data prevents a detailed discussion on the following key areas outlined for investigation:
Enzyme Inhibition Mechanism Investigations: There is no available information on the specificity and selectivity of this compound against diverse enzyme classes. Consequently, its kinetic characterization, including the determination of inhibition constants (Ki) or IC50 values, remains unknown. Furthermore, there are no studies to suggest whether it acts via an allosteric or orthosteric binding mechanism.
Protein-Ligand Binding Analysis: Detailed biophysical studies utilizing techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to determine the binding affinity and thermodynamics of this compound to any protein target have not been found in the public domain. The molecular recognition events that would govern such interactions are therefore purely speculative at this time.
No Research Found on the Molecular and Biochemical Interactions of this compound
Despite a comprehensive search for scientific literature, no specific research findings on the molecular and biochemical interaction studies of the chemical compound this compound were identified. Consequently, the generation of an article detailing its cellular target engagement, modulation of molecular pathways, intracellular distribution, and mechanisms of action is not possible at this time.
Molecular and Biochemical Interaction Studies Mechanistic Focus
Ligand-Based and Structure-Based Approaches to Elucidate Action
The investigation did not yield any published data, experimental results, or theoretical studies directly related to 2-amino-N-(3-iodophenyl)acetamide. As such, there is no scientific basis upon which to construct a detailed and informative article as per the user's request.
It is important to note that the absence of published research does not necessarily signify a lack of potential for this compound, but rather that it has not been a subject of documented scientific inquiry within the public domain. Without primary research data, any attempt to generate content on its molecular and biochemical interactions would be purely speculative and would not meet the required standards of scientific accuracy and authoritativeness.
Therefore, the requested article, with its specific structural and content requirements, cannot be produced. Further research and publication in peer-reviewed scientific journals would be necessary to provide the foundational information needed to address the specified topics.
An In-depth Analysis of this compound: Structure-Activity Relationship and Principles of Ligand Design
The field of medicinal chemistry is continually engaged in the intricate process of designing and synthesizing novel molecular entities with desired biological activities. A key component of this endeavor is the systematic exploration of structure-activity relationships (SAR), which seeks to understand how specific structural features of a molecule influence its biological effects. This article provides a focused examination of the chemical compound this compound, delving into the theoretical and established principles that guide the design of its analogues for potentially enhanced biological interactions.
Structure Activity Relationship Sar and Ligand Design Principles
The acetamide (B32628) linkage is a crucial structural element, providing a specific spatial arrangement and hydrogen bonding capabilities. Modifications to this group can significantly alter the compound's biological profile. For instance, altering the length of the alkyl chain or introducing substitutions can impact conformational flexibility and interactions with target proteins. researchgate.net Research on related N-phenylacetamide derivatives has shown that the nature of the substituent on the acetamide nitrogen can influence biological outcomes. bioline.org.brnih.govresearchgate.net
Key modifications could include:
N-Alkylation/Arylation: Introducing small alkyl or aryl groups on the amide nitrogen can probe for additional hydrophobic pockets in a binding site.
Acyl Group Variation: Replacing the acetyl group with other acyl moieties (e.g., propionyl, benzoyl) can alter steric bulk and electronic properties.
Insertion of Heteroatoms: Incorporating oxygen or nitrogen into the acyl chain could introduce new hydrogen bonding opportunities.
The following table illustrates potential modifications to the acetamide moiety and their hypothetical effects on biological activity, based on established medicinal chemistry principles.
Table 1: Hypothetical SAR of Acetamide Moiety Modifications| Modification | Rationale | Potential Impact on Activity |
|---|---|---|
| N-Methylation | Probes for hydrophobic pocket near the amide nitrogen. | May increase or decrease affinity depending on steric tolerance. |
| Replacement of Acetyl with Propionyl | Increases lipophilicity and steric bulk. | Could enhance binding in a larger hydrophobic pocket. |
| Replacement of Acetyl with Cyclopropylcarbonyl | Introduces conformational rigidity. | May lock the molecule in a more favorable binding conformation. |
| Replacement of Acetyl with Benzoyl | Introduces an aromatic ring for potential π-stacking interactions. | Could significantly increase affinity if a suitable aromatic pocket is present. |
The 3-iodophenyl group is a significant feature, contributing to the molecule's lipophilicity and potentially engaging in specific interactions, such as halogen bonding.
The position of the iodine atom on the phenyl ring is critical for defining the molecule's three-dimensional shape and the directionality of its interactions. Shifting the iodine from the meta (3-position) to the ortho (2-position) or para (4-position) would alter the molecule's electronic distribution and steric profile. researchgate.net This change can dramatically affect how the molecule fits into a binding pocket and interacts with specific amino acid residues. nih.gov Studies on other substituted aromatic compounds have demonstrated that positional isomers can exhibit vastly different biological activities. researchgate.net For example, the orientation of the iodine atom could determine its ability to act as a halogen bond donor to an electron-rich atom in a protein.
The following table outlines the potential consequences of altering the iodine's position on the phenyl ring.
Table 2: Hypothetical Effects of Iodine Positional Isomerism| Isomer | Description | Potential Impact on Molecular Interactions |
|---|---|---|
| 2-Iodo Isomer | Iodine is adjacent to the acetamide linkage. | May cause steric hindrance, forcing a different torsional angle between the ring and the linker, potentially altering binding mode. |
| 3-Iodo Isomer | Iodine is at the meta-position. | Provides a specific vector for potential halogen bonding without directly sterically encumbering the amide linker. |
| 4-Iodo Isomer | Iodine is opposite the acetamide linkage. | Alters the dipole moment of the molecule and presents the halogen for interaction in a different region of the binding site. |
The iodine atom itself is a target for modification. Replacing it with other halogens (Fluorine, Chlorine, Bromine) would systematically alter properties like size, electronegativity, and the potential for halogen bonding. mdpi.com Fluorine, being small and highly electronegative, might participate in different interactions than the larger, more polarizable iodine.
Beyond halogens, bioisosteric replacement offers a powerful strategy for modulating molecular properties while retaining or improving biological activity. nih.govtaylorandfrancis.com A bioisostere is a functional group that mimics the steric and electronic properties of the original group. youtube.comcambridgemedchemconsulting.com For an iodine atom, potential bioisosteres include the ethynyl (B1212043), cyano, or trifluoromethyl groups. mdpi.comnih.gov Each replacement would uniquely alter the molecule's electronics, lipophilicity, and metabolic stability. For example, replacing iodine with an ethynyl group could maintain the linear geometry and potential for π-interactions, while a trifluoromethyl group would significantly increase lipophilicity. mdpi.comnih.gov
The following table presents possible halogen variations and bioisosteric replacements for the iodine atom.
Table 3: Halogen Variation and Bioisosteric Replacements| Substitution at Position 3 | Key Property Change | Rationale for Replacement |
|---|---|---|
| -F | High electronegativity, small size. | To probe for hydrogen bond acceptor interactions. |
| -Cl | Smaller than iodine, moderate electronegativity. | To reduce steric bulk while maintaining some halogen character. |
| -Br | Intermediate size and polarizability. | To fine-tune the strength of halogen bonding interactions. |
| -CN (Cyano) | Linear, electron-withdrawing, potential H-bond acceptor. | To mimic the steric profile of iodine and introduce a polar interaction point. |
| -C≡CH (Ethynyl) | Linear, similar size, π-system. | To act as a non-halogen bioisostere that can participate in different non-covalent interactions. nih.gov |
| -CF₃ (Trifluoromethyl) | Highly lipophilic, electron-withdrawing, sterically demanding. | To significantly increase lipophilicity and probe for larger hydrophobic pockets. mdpi.com |
The primary amino group is a key polar feature, likely involved in hydrogen bonding or salt-bridge formation within a biological target. Its basicity makes it a prime candidate for derivatization to explore the chemical space around it. uni-wuppertal.de Derivatization strategies can improve properties like membrane permeability or introduce new interaction motifs. sigmaaldrich.comnih.gov
Common derivatization approaches include:
Alkylation: Introducing one or two alkyl groups (e.g., methyl, ethyl) on the nitrogen can probe for nearby hydrophobic pockets and will alter the group's hydrogen bonding capacity from a donor to a potential acceptor.
Acylation: Converting the amine to a secondary amide (e.g., with acetyl or benzoyl chloride) neutralizes its basicity and introduces a new hydrogen bond donor and acceptor group.
Reductive Amination: Reacting the amine with aldehydes or ketones can generate more complex secondary or tertiary amines.
Conversion to other functional groups: The amino group could be transformed into other functionalities, such as a guanidinium (B1211019) group, to introduce different types of ionic interactions.
Fluorescent labeling, for example with reagents like 9-fluorenylmethyl chloroformate (FMOC), is another derivatization strategy used to facilitate detection and study interactions. nih.govjascoinc.com
The following table details potential modifications of the terminal amino group.
Table 4: Amino Group Derivatization Strategies| Derivative | Modification | Potential Effect on Biological Interaction |
|---|---|---|
| N-Methylamine | Mono-alkylation | Reduces hydrogen bond donating capacity from two to one; adds small hydrophobic character. |
| N,N-Dimethylamine | Di-alkylation | Eliminates hydrogen bond donating capacity; becomes a hydrogen bond acceptor. |
| Acetamide | Acylation | Neutralizes basicity; introduces new H-bond donor/acceptor sites. |
| Guanidine | Conversion | Replaces the primary amine with a strongly basic, planar group capable of multiple H-bonds. |
Modern drug design heavily relies on computational methods to predict how molecular modifications will affect binding and activity, thereby guiding synthetic efforts more efficiently. nih.govresearchgate.netpreprints.org For 2-amino-N-(3-iodophenyl)acetamide, several computational techniques could be applied to design targeted analogues. researchgate.netmdpi.com
Molecular Docking: This method predicts the preferred orientation of the molecule when bound to a target protein. It can be used to visualize how different analogues fit into the binding site and to prioritize modifications that are likely to improve interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate variations in the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR model for this scaffold could predict the activity of unsynthesized analogues.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of binding interactions and the role of conformational changes. nih.gov
Free Energy Perturbation (FEP): This is a rigorous method to calculate the relative binding affinities of two similar ligands, providing a quantitative prediction of the effect of a specific chemical modification.
The following table summarizes the application of computational methods in analogue design.
Table 5: Computational Tools for Analogue Design| Computational Method | Application for this compound Analogues |
|---|---|
| Molecular Docking | Predict binding poses of new analogues in a target active site. |
| QSAR | Develop a predictive model for biological activity based on physicochemical descriptors of designed analogues. |
| Molecular Dynamics | Assess the stability of key interactions (e.g., halogen bonds, hydrogen bonds) over time. |
| FEP/Thermodynamic Integration | Quantitatively predict the change in binding affinity resulting from a specific modification (e.g., I to Br). |
The rational design of enzyme inhibitors or receptor ligands based on the this compound scaffold should be a hypothesis-driven process. 182.160.97slideshare.net By integrating the SAR insights from the previous sections, a set of design principles can be formulated to systematically optimize the molecule for a specific biological target. nih.govnih.govberkeley.edu
Key principles include:
Target-Specific Modifications: The choice of modification should be guided by the known structure and features of the biological target. For example, if the target has a deep, hydrophobic pocket, extending the acetamide chain or using a more lipophilic bioisostere for the iodine might be beneficial.
Balancing Potency and Physicochemical Properties: While modifications may increase binding affinity (potency), they also affect properties like solubility, lipophilicity, and metabolic stability. A successful design strategy must co-optimize these factors. For instance, increasing lipophilicity to enhance potency might negatively impact solubility.
Exploiting Specific Interactions: The iodine atom's potential for halogen bonding represents a key interaction to exploit. Analogues should be designed to optimize the geometry of this bond. Similarly, the hydrogen bonding capacity of the amino and acetamide groups should be leveraged by matching them with appropriate donor/acceptor groups in the target.
Iterative Design and Synthesis: Rational design is a cyclical process. berkeley.edu Computationally designed analogues are synthesized and tested. The resulting experimental data is then used to refine the computational models and design the next generation of compounds, leading to a more potent and specific molecule.
Derivatization, Analog Synthesis, and Scaffold Exploration
Synthesis of Functionalized Derivatives for Chemical Biology Probes
To investigate the biological targets and mechanisms of action of 2-amino-N-(3-iodophenyl)acetamide, functionalized derivatives can be synthesized to serve as chemical biology probes. These probes are instrumental in target identification, validation, and imaging.
Click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient method for creating complex molecular architectures. To make this compound amenable to click chemistry, it can be derivatized to include either a terminal alkyne or an azide (B81097) group.
For instance, the primary amino group can be acylated with a reagent containing a terminal alkyne, such as propargyl bromide, to yield an alkyne-functionalized derivative. nih.gov Alternatively, a linker containing an azide group can be attached. These "clickable" handles allow for the straightforward attachment of various reporter tags, such as biotin (B1667282) for affinity purification or fluorophores for imaging, via a stable triazole linkage. nih.gov
Table 1: Examples of Click Chemistry Modifications
| Modification Site | Reagent Example | Functional Handle |
|---|---|---|
| Primary amine | Propargyl bromide | Terminal Alkyne |
Fluorescent probes are essential for visualizing the distribution and interaction of molecules within cellular environments. A derivative of this compound could be designed as a fluorescent probe. One strategy involves creating a molecule where fluorescence is quenched until it binds to its target or undergoes a specific chemical reaction. For example, some probes are designed based on a core that condenses with specific analytes, like nitric oxide, to form a new, highly fluorescent structure. rsc.org This principle could be adapted by modifying the aminophenylacetamide scaffold to react with a specific cellular component, leading to a fluorescent signal with minimal background from the unreacted probe. rsc.org
Affinity labels are used to covalently bind to a biological target, facilitating its isolation and identification. The iodo-phenyl group on this compound itself can act as a reactive handle for certain cross-linking reactions. Furthermore, more reactive groups like photo-activatable crosslinkers could be incorporated into the molecule.
Scaffold Hopping and Bioisosteric Replacement Studies
Scaffold hopping is a medicinal chemistry strategy used to identify structurally novel compounds that retain the biological activity of a known parent molecule. nih.gov This approach aims to discover new chemical entities with improved properties, such as enhanced potency, better solubility, or a more favorable intellectual property position. dundee.ac.uk
Starting from the this compound core, a scaffold hopping exercise would involve replacing the central phenylacetamide unit with other cyclic or heterocyclic systems that maintain a similar spatial arrangement of key pharmacophoric features. For example, the phenyl ring could be replaced with a thiophene, pyrimidine, or thiazole (B1198619) ring. nih.govnih.gov These changes can alter the compound's size, shape, and hydrogen bonding capacity, potentially leading to improved interactions with a biological target. nih.gov A key goal in such studies is often to reduce lipophilicity and improve aqueous solubility, which are common challenges in drug development. dundee.ac.uk
Bioisosteric replacement is a related concept where one functional group is replaced by another with similar physical or chemical properties. For instance, the amide bond could be replaced with a reverse amide, an ester, or a stable sulfonamide to explore different chemical stability and hydrogen bonding patterns.
Table 2: Potential Scaffold Hops and Bioisosteric Replacements
| Original Scaffold/Group | Potential Replacement | Rationale |
|---|---|---|
| Phenyl ring | Thiophene, Pyrimidine, Thiazole | Explore new chemical space, alter electronic properties nih.govnih.gov |
| Amide linkage | Reverse Amide, Ester, Sulfonamide | Modify hydrogen bonding and metabolic stability |
Combinatorial Chemistry and Library Synthesis Approaches
To efficiently explore the structure-activity relationships (SAR) around the this compound scaffold, combinatorial chemistry and library synthesis methods can be employed. Multi-component reactions (MCRs) are particularly powerful for this purpose as they allow for the rapid generation of a large number of diverse products from simple starting materials in a single step. rug.nl
A library of analogs could be synthesized using a reaction like the Groebke-Blackburn-Bienaymè (GBB) three-component reaction. rug.nl In this approach, an amidine (which could be derived from the 2-amino portion of the molecule), an aldehyde, and an isocyanide would react to form a new heterocyclic scaffold. By varying the aldehyde and isocyanide building blocks, a large library of analogs with diverse substituents can be created, allowing for a broad exploration of the chemical space around the parent compound. rug.nl
Development of Prodrugs for Research Applications
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. nih.gov This strategy is often used to overcome issues such as poor bioavailability, lack of selectivity, or rapid metabolism. nih.govnih.gov For a research compound like this compound, prodrugs can be valuable tools to ensure adequate exposure in in vitro and in vivo models.
Given the presence of a primary amino group, several prodrug strategies are applicable. One common approach is to form an amino acid ester prodrug. nih.gov By linking an amino acid to the parent molecule, one can hijack amino acid transporters in the intestine to improve oral absorption. nih.gov Another strategy involves the formation of N-Mannich bases, which can increase lipophilicity and suppress the pKa of the amine, leading to a higher proportion of the un-ionized form at intestinal pH, which favors absorption. nih.gov These prodrugs are designed to be cleaved by enzymes or chemical conditions at the desired site of action, releasing the active parent compound.
Advanced Analytical Methodologies for Research Applications
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are fundamental for separating "2-amino-N-(3-iodophenyl)acetamide" from impurities, starting materials, and byproducts that may be present after its synthesis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying "this compound". A typical reversed-phase HPLC method would be employed, leveraging the compound's aromatic and moderately polar nature. A C18 column is generally suitable, with a mobile phase consisting of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. Ultraviolet (UV) detection is appropriate due to the presence of the phenyl ring chromophore. By comparing the peak area of the analyte to that of a certified reference standard, precise quantification can be achieved.
Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative for the analysis of "this compound", provided the compound is sufficiently volatile and thermally stable. Derivatization may sometimes be employed to increase volatility. The gas chromatograph separates the compound from other volatile components, and the mass spectrometer provides detailed structural information and sensitive detection. The resulting mass spectrum, showing the molecular ion peak and characteristic fragmentation patterns, serves as a highly specific identifier for the compound.
Table 2: Representative GC-MS Conditions for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z |
Capillary Electrophoresis (CE) for Compound Characterization
Capillary Electrophoresis (CE) is a high-resolution separation technique that can be particularly useful for assessing the purity of "this compound," especially for resolving closely related impurities or potential isomers. Separation in CE is based on the differential migration of analytes in an electric field. The technique requires minimal sample volume and can offer very high separation efficiency. Micellar electrokinetic chromatography (MEKC), a mode of CE, is often used for separating neutral compounds by partitioning them between the aqueous buffer and micelles.
Spectrophotometric Assays for Compound Detection and Titration
UV-Visible spectrophotometry can be utilized as a simple and rapid method for the detection and quantification of "this compound" in solution. By establishing a calibration curve with known concentrations of a pure standard, the concentration of the compound in unknown samples can be determined by measuring its absorbance at the wavelength of maximum absorption (λmax). Furthermore, colorimetric assays can be developed. For instance, methods based on the diazotization of the primary amino group followed by coupling with a chromogenic agent can provide a sensitive and specific means of quantification.
Development of Assays for In Vitro and Ex Vivo Research Sample Analysis
For research applications involving biological matrices, such as cell lysates (in vitro) or plasma (ex vivo), robust and sensitive assays are critical. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose. The development of an LC-MS/MS assay would involve:
Sample Preparation: Optimizing extraction procedures, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to isolate the analyte from complex biological matrices.
Chromatographic Separation: Developing an efficient HPLC or UHPLC method to separate the analyte from endogenous components.
Mass Spectrometric Detection: Fine-tuning the mass spectrometer parameters for high sensitivity and specificity, typically using Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the analyte and an internal standard.
This approach allows for the accurate quantification of "this compound" at very low concentrations, which is essential for pharmacokinetic and pharmacodynamic studies in a research setting.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
Strategic Applications in Chemical Biology and Medicinal Chemistry Research
Role as Molecular Probes for Target Validation and Deconvolution
Molecular probes are essential tools used to visualize, characterize, and measure biological processes in living systems. The process of identifying the specific molecular targets of a bioactive compound, known as target deconvolution, is a critical step in understanding its mechanism of action nih.govtechnologynetworks.com. The structure of 2-amino-N-(3-iodophenyl)acetamide is well-suited for development into molecular probes for several reasons.
The presence of the iodine atom on the phenyl ring offers a unique handle for various probing techniques. Firstly, as a heavy atom, iodine can be invaluable in X-ray crystallography studies. If the compound binds to a target protein, the iodine atom would scatter X-rays strongly, simplifying the process of solving the protein-ligand crystal structure. This provides direct, high-resolution insight into the binding mode and interactions, which is fundamental for target validation.
Secondly, the iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹²³I) through established radioiodination chemistry nih.govresearchgate.net. This would transform the molecule into a radiolabeled probe, enabling its detection at very low concentrations in binding assays, autoradiography of tissues, or in vivo imaging techniques like Single Photon Emission Computed Tomography (SPECT).
Furthermore, the terminal primary amino group serves as a versatile site for chemical modification. It can be readily conjugated to various reporter tags, such as fluorophores (for fluorescence microscopy), biotin (B1667282) (for affinity purification), or photo-affinity labels, to create a suite of specialized molecular probes for target identification and validation experiments.
Illustrative Data for a Hypothetical Probe Application:
| Probe Derivative | Application | Target Protein | Detection Method |
| ¹²⁵I-labeled derivative | In vitro binding assay | Kinase X | Scintillation counting |
| Biotin-conjugated derivative | Target pull-down from cell lysate | Dehydrogenase Y | Western Blot / Mass Spectrometry |
| Fluorescein-conjugated derivative | Cellular localization study | Ion Channel Z | Confocal Microscopy |
Application as Lead Compounds in Academic Drug Discovery Programs (Pre-clinical, conceptual)
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The N-phenylacetamide scaffold is a common feature in many biologically active molecules and approved drugs, recognized for its favorable pharmacokinetic properties and synthetic tractability eurekaselect.commdpi.com. Derivatives of acetanilide (B955) (N-phenylacetamide) have been explored for a wide range of therapeutic activities, including analgesic, anticancer, and antimicrobial effects eurekaselect.com.
The structure of this compound presents a promising starting point for a lead discovery program. The core scaffold provides a stable framework for interaction with a biological target. The two key functional groups, the amino group and the iodo group, offer clear vectors for chemical elaboration to explore the structure-activity relationship (SAR). Medicinal chemists could systematically modify these positions to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For instance, the amino group can be acylated, alkylated, or used as a point of attachment for larger chemical moieties, while the iodine atom can be replaced with other groups via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions).
Hypothetical Lead Optimization Data:
| Compound ID | R1 (at Amino Group) | R2 (at Iodo Position) | Target IC₅₀ (µM) |
| Parent | -H | -I | 15.2 |
| Derivative 1 | -COCH₃ | -I | 8.5 |
| Derivative 2 | -H | -Phenyl | 5.1 |
| Derivative 3 | -COCH₃ | -Phenyl | 1.3 |
Utilization in Fragment-Based Drug Discovery (FBDD) Campaigns
Fragment-Based Drug Discovery (FBDD) is a method for finding lead compounds that begins by identifying small chemical fragments which bind weakly to a biological target wikipedia.orgfrontiersin.org. These low-complexity fragments are then grown or combined to produce a lead with higher affinity and potency wikipedia.org. A key guideline in FBDD is the "Rule of Three," which suggests ideal fragments should have a molecular weight under 300 Da, a ClogP of less than 3, and fewer than 3 hydrogen bond donors and acceptors wikipedia.orgnih.gov.
This compound aligns well with the principles of a useful fragment. Its molecular properties can be calculated and compared against the Rule of Three. The molecule's relatively simple structure and low molecular weight make it an ideal candidate for inclusion in a fragment library drughunter.com. The different chemical features—an aromatic ring, a hydrogen bond donor and acceptor amide group, another hydrogen bond donor in the amino group, and the halogen atom—provide multiple potential interaction points with a protein target. If this fragment is identified as a "hit" in a screening campaign (typically using sensitive biophysical methods like NMR, SPR, or X-ray crystallography), its structure provides clear vectors for elaboration into a more potent, drug-like molecule nih.govdrughunter.com.
Calculated Properties for FBDD Assessment:
| Property | Value for this compound | "Rule of Three" Guideline | Compliance |
| Molecular Weight | 276.07 g/mol | < 300 g/mol | Yes |
| Hydrogen Bond Donors | 2 (amine and amide N-H) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 2 (amide and amine) | ≤ 3 | Yes |
| Rotatable Bonds | 3 | ≤ 3 | Yes |
| Calculated logP | ~1.9 | < 3 | Yes |
Contribution to Understanding Fundamental Biochemical Processes
Tool compounds are essential for dissecting complex biological pathways. Due to the structural similarity of its acetamide (B32628) linker to a peptide bond, this compound could potentially act as a mimic or competitive inhibitor for enzymes that process peptides, such as proteases or peptidases. By interacting with the active site of such enzymes, it could modulate their activity, allowing researchers to study the downstream consequences of inhibiting a specific enzymatic step in a biochemical cascade.
The iodophenyl moiety can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding. Studying how this compound and its derivatives interact with various biological targets could provide valuable data on the role of halogen bonding in specific protein families, thereby contributing to a more fundamental understanding of molecular interactions in biology.
Development as Tools for Proteomic and Metabolomic Studies
Proteomics and metabolomics aim to comprehensively identify and quantify the complete set of proteins and metabolites in a biological sample, respectively revespcardiol.orgmdpi.com. Chemical tools derived from compounds like this compound can greatly facilitate these studies.
For proteomics, the compound can be converted into an activity-based probe (ABP) or an affinity-based probe. By attaching a reactive group ("warhead") and a reporter tag (e.g., biotin or a clickable alkyne/azide) to the core scaffold, a probe can be created to covalently label specific enzyme classes in a complex proteome. After labeling, the tagged proteins can be enriched using the reporter tag and identified by mass spectrometry, providing a snapshot of the active members of an enzyme family under specific cellular conditions. The primary amino group is an ideal attachment point for such modifications.
In metabolomics, isotopically labeled versions of the compound (e.g., with ¹³C or ¹⁵N) could be synthesized and used as tracers to follow its metabolic fate within a cell or organism. By using mass spectrometry to track the incorporation of the heavy isotopes into downstream metabolites, researchers can map the metabolic pathways in which the compound participates or that it perturbs nih.gov. The unique mass of the iodine atom also provides a distinct isotopic signature that can aid in the identification of the parent compound and its metabolites in complex biological matrices.
Future Research Directions and Unexplored Avenues
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling
Future research should leverage AI/ML for several key predictive tasks:
Property Prediction: ML models, including deep neural networks, can be trained on vast chemical databases to forecast the physicochemical and pharmacokinetic properties of novel compounds. elsevier.comresearchgate.netarxiv.org For 2-amino-N-(3-iodophenyl)acetamide, this could involve predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, solubility, and potential for off-target effects, thereby identifying potential liabilities early in the discovery process. researchgate.netmdpi.com
Biological Activity and Target Identification: AI algorithms can analyze the structure of this compound to predict its likely biological targets. mdpi.comnih.govbiomedgrid.com By comparing its features to those of known active molecules, these models can generate hypotheses about its mechanism of action, for instance, by identifying potential interactions with protein kinases or other enzyme families. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): As derivatives of the core scaffold are synthesized and tested, QSAR models can be built to establish a mathematical relationship between structural modifications and biological activity. nih.govmdpi.comresearchgate.net Interpretable ML methods like SHAP (SHapley Additive exPlanations) can help researchers understand which molecular features are driving the predicted activity, guiding more intelligent and efficient lead optimization. digitellinc.com
Synthesis Planning: Computer-Aided Synthesis Planning (CASP) tools, powered by both rule-based systems and ML, can propose viable and efficient synthetic routes to this compound and its future analogs. optimlpse.co.ukacs.orgresearchgate.net This can save considerable time and resources in the "make" phase of research. acs.org
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of the amide bond is a cornerstone of organic and medicinal chemistry. While traditional methods for creating amides often rely on stoichiometric coupling reagents that generate significant waste, modern chemistry is trending towards more sustainable and efficient processes.
A plausible and conventional synthesis of this compound would involve the N-acylation of 3-iodoaniline (B1194756) with a protected amino acid, such as Boc-glycine, followed by deprotection. An alternative is the reaction of 3-iodoaniline with 2-chloroacetyl chloride, followed by nucleophilic substitution of the chloride with an amine source. acs.org
Future research should focus on developing greener synthetic approaches:
Biocatalytic Amide Formation: The use of enzymes, such as lipase (B570770) B from Candida antarctica (CALB), offers a highly selective and environmentally friendly method for amide synthesis. acs.org These reactions can often be performed in greener solvents with minimal purification needed, representing a significant improvement over traditional methods. acs.org
Photocatalytic Methods: Scientists have recently developed methods using Covalent Organic Frameworks (COFs) as photocatalysts to synthesize amides directly from alcohols under mild conditions, such as red light irradiation. nih.gov This approach is highly efficient, recyclable, and suitable for large-scale applications. nih.gov
Minimizing Hazardous Reagents: Research into direct amide bond formation catalyzed by materials like activated silica (B1680970) seeks to avoid the use of harsh and toxic reagents such as thionyl chloride or oxalyl chloride, which are common in traditional synthesis. mdpi.com
Exploring these sustainable methodologies for the synthesis of this compound would not only be environmentally responsible but could also lead to higher yields and purities.
Investigation into Undiscovered Molecular Targets and Interaction Mechanisms
The structure of this compound contains clear pharmacophoric elements that suggest potential biological activity. The acetamide (B32628) moiety is a common feature in a wide range of pharmaceuticals and bioactive compounds. nih.gov
Key avenues for investigation include:
Anticancer Activity: Numerous acetamide derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. nih.gov Given that related structures like N-(4-(3-aminophenyl)thiazol-2-yl)acetamide have shown promise against both sensitive and resistant cancer cells, screening this compound against a panel of cancer cell lines is a logical step.
The Role of Halogen Bonding: The iodine atom on the phenyl ring is a particularly significant feature. It is a strong halogen bond (XB) donor. tandfonline.comacs.org A halogen bond is a highly directional, non-covalent interaction between a covalently bonded halogen atom (the XB donor) and a Lewis base (the XB acceptor), such as a carbonyl oxygen or a nitrogen atom in a protein's active site. acs.orgacs.org The strength of this interaction increases down the halogen group (I > Br > Cl > F). acs.org This interaction can significantly enhance binding affinity and selectivity for a biological target and has been successfully exploited in rational drug design. acs.orgacs.orgresearchgate.net Investigating the ability of the iodine in this compound to form critical halogen bonds within a protein binding pocket could reveal its mechanism of action and guide the design of more potent analogs. acs.org
Advanced Biophysical Characterization in Complex Biological Systems
Once a potential biological target is identified, a suite of advanced biophysical techniques is required to meticulously characterize the molecular interactions between this compound and its binding partner. These methods provide critical data on binding affinity, kinetics, thermodynamics, and structural details.
| Technique | Abbreviation | Information Gained |
| Surface Plasmon Resonance | SPR | Provides real-time data on binding kinetics (association/dissociation rates, k_on/k_off) and affinity (dissociation constant, K_D). |
| Isothermal Titration Calorimetry | ITC | Directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile (K_D, enthalpy ΔH, entropy ΔS). |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Can identify the specific atoms involved in the binding interface on both the ligand and the protein, providing structural details in solution. |
| X-ray Crystallography | - | Yields a high-resolution, three-dimensional structure of the ligand bound to its target protein, revealing the precise binding mode and atomic interactions. |
| Differential Scanning Fluorimetry | DSF | A high-throughput method that measures the change in a protein's melting temperature upon ligand binding, used for initial screening and validation of binding. |
Applying these techniques would allow researchers to confirm direct binding, understand the forces driving the interaction (e.g., enthalpy vs. entropy), and visualize the exact orientation of the compound in its binding site. This information is invaluable for structure-based drug design efforts.
Expanding the Scope of Derivatization for Enhanced Research Utility
Systematic modification of the this compound scaffold is a critical step to probe structure-activity relationships (SAR) and develop analogs with improved potency, selectivity, and research utility. nih.gov
Future synthetic efforts should explore the following modifications:
Halogen Substitution: Replacing the iodine atom with other halogens (bromine, chlorine) or removing it entirely would directly test the hypothesis and importance of halogen bonding for biological activity. researchgate.net
Phenyl Ring Substitution: Adding various substituents (e.g., methyl, methoxy, trifluoromethyl) at other positions on the phenyl ring could modulate electronic properties, solubility, and steric interactions within the binding pocket.
Modification of the Amino Group: The primary amine of the aminoacetamide moiety is a key site for derivatization. It can be acylated, alkylated, or incorporated into heterocyclic systems to explore new interactions and alter the compound's physicochemical properties.
Isomeric Scaffolds: Synthesizing the ortho- and para-iodophenyl isomers (N-(2-iodophenyl) and N-(4-iodophenyl)) would provide crucial information on how the position of the key halogen bond donor affects target engagement.
Through these strategic modifications, a library of compounds based on the this compound core can be generated, providing powerful tools to investigate biological systems and potentially serve as leads for further development. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-N-(3-iodophenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 3-iodoaniline with protected glycine derivatives. For example, reacting 3-iodoaniline with chloroacetyl chloride in anhydrous conditions forms the acetamide backbone. Subsequent deprotection (e.g., using HCl/EtOH) yields the free amine . Optimization includes controlling temperature (<5°C during acylation) and stoichiometry (1:1.2 molar ratio of aniline to chloroacetyl chloride). Purity is enhanced via recrystallization from ethanol/water (yield ~75%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient; retention time ~8.2 min) to assess purity (>98%) .
- NMR : H NMR (DMSO-d6) should show peaks at δ 8.2 (s, 1H, NH), δ 7.5–7.3 (m, 4H, aromatic), and δ 3.8 (s, 2H, CH2) .
- FTIR : Confirm amine (N–H stretch at ~3350 cm) and carbonyl (C=O at ~1660 cm) groups .
Q. What are the critical safety considerations when handling this compound?
- Methodological Answer : The compound may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation; store at 2–8°C in amber vials to prevent photodegradation. For spills, neutralize with 5% sodium bicarbonate and adsorb with inert material .
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding affinity of this compound in drug discovery?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential (MESP) surfaces, identifying nucleophilic/electrophilic sites .
- Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., bacterial aminoacyl-tRNA synthetase). The iodine atom may enhance halogen bonding (binding energy ≤ −8.5 kcal/mol) .
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-analysis : Compare IC values across studies (e.g., antimicrobial assays vs. cytotoxicity) using standardized protocols (e.g., CLSI guidelines).
- Structure-activity relationship (SAR) : Modify the acetamide’s substituents (e.g., replacing iodine with bromine) to isolate contributing factors. For example, iodine’s electron-withdrawing effect may reduce solubility but increase target affinity .
Q. How can crystallography elucidate the structural dynamics of this compound in solid-state studies?
- Methodological Answer :
- Grow single crystals via slow evaporation from DMSO/EtOH.
- Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Key parameters: R1 ≤ 0.05, wR2 ≤ 0.12. The iodine atom’s high electron density facilitates precise localization, revealing intermolecular interactions (e.g., N–H⋯O hydrogen bonds) critical for stability .
Q. What metabolic pathways should be considered when evaluating the environmental impact of this compound?
- Methodological Answer :
- Conduct in vitro microsomal assays (human/rat liver S9 fractions) to identify metabolites. LC-MS/MS can detect deiodinated products (m/z 195.1) and oxidized intermediates.
- Assess persistence via OECD 301F biodegradation tests : Half-life >60 days suggests environmental recalcitrance, necessitating advanced oxidation processes (AOPs) for remediation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
